molecular formula C18H18BrN3 B581541 2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile CAS No. 1260758-86-8

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile

Cat. No. B581541
M. Wt: 356.267
InChI Key: VXEZVBPGJVTZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its class or family of compounds and its role or use in industry or research.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties such as melting point, boiling point, solubility, and density, as well as chemical properties such as reactivity and stability.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Electromagnetic Properties : Researchers have synthesized new unsymmetrical binucleating ligands and their copper(II) complexes, showcasing distinct electrochemical behaviors and antiferromagnetic interactions, relevant in the field of electromagnetic studies and materials science (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Biological and Medicinal Applications

  • Zika Virus Inhibition : A study identified novel compounds, including 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs, as potential Zika virus inhibitors, marking a significant step in antiviral drug development (Wang et al., 2019).
  • Cancer Research : A family of iron(II)-cyclopentadienyl compounds, including 4-bromobenzonitrile derivatives, has been found to exhibit strong activity against colorectal and triple negative breast cancer cells, highlighting its potential in oncological therapies (Pilon et al., 2020).

Chemical Synthesis and Catalysis

  • Palladium-Catalyzed Intermolecular Amidation : The compound has been used in a palladium-catalyzed process for intermolecular coupling of aryl halides and amides, significant in the field of organic synthesis and catalysis (Yin & Buchwald, 2002).

Synthesis of Derivatives and Complexes

  • Synthesis of Pyridine Derivatives : The compound has been involved in the synthesis of pyridine derivatives, showcasing its utility in the creation of complex organic molecules (Mishriky & Moustafa, 2013).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as its toxicity and environmental impact.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.


properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3/c19-17-7-4-8-18(16(17)13-20)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEZVBPGJVTZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=CC=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylpiperazin-1-yl)-6-bromobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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